molecular formula C20H21N3O2S B7536118 N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B7536118
M. Wt: 367.5 g/mol
InChI Key: BUGXUGVMEKERPT-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide, also known as ML-792, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzothiazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of these diseases.
In biochemistry, N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has been studied for its effects on various enzymes and proteins. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of various cellular processes. N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has also been shown to bind to the protein tau, which is involved in the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its ability to bind to specific targets in the body, including enzymes and proteins. It has been shown to bind to the active site of GSK-3β, inhibiting its activity and leading to downstream effects on various cellular processes. N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has also been shown to bind to the protein tau, preventing its aggregation and reducing the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of amyloid beta peptides in the brain, which are known to play a role in the development of Alzheimer's disease. N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide in lab experiments has several advantages, including its high purity and high yields, making it suitable for various research applications. However, there are also limitations to its use, including the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide, including further studies on its safety and efficacy in humans, as well as its potential applications in other fields of research. N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has shown promise as a potential drug candidate for the treatment of neurodegenerative diseases, and further studies are needed to explore its full potential. Additionally, research on the mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide and its effects on various cellular processes could lead to the development of new therapeutic strategies for a range of diseases.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves a multistep process that begins with the reaction of 2-methoxyaniline and 4-piperidone to form 1-(2-methoxyphenyl)piperidin-4-ol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 2-aminobenzothiazole to yield N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide. The synthesis method has been optimized to yield high purity and high yields of the compound, making it suitable for various research applications.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-5-3-2-4-17(18)23-10-8-15(9-11-23)22-20(24)14-6-7-16-19(12-14)26-13-21-16/h2-7,12-13,15H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXUGVMEKERPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

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